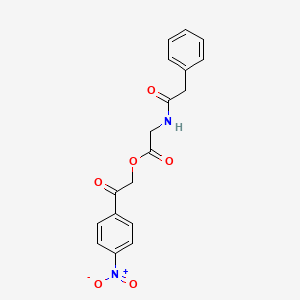![molecular formula C16H20N4S2 B4725549 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine)](/img/structure/B4725549.png)
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine)
Overview
Description
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrimidine derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is not well understood. However, it has been reported that this compound exhibits excellent electron transport properties due to its unique molecular structure. The presence of the thioether and pyrimidine moieties in the molecule enhances its electron-accepting ability, making it an ideal candidate for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine). However, it has been reported that this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. Further studies are required to understand the biochemical and physiological effects of this compound fully.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is its excellent electron transport properties, making it a potential candidate for use in electronic devices. Furthermore, this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. However, one of the limitations of this compound is its limited solubility in common organic solvents, which may hinder its use in some applications.
Future Directions
There are several future directions for the study of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine). One of the significant future directions is the study of its potential applications in organic electronics. Further studies are required to understand the mechanism of action of this compound fully. Additionally, the study of the biochemical and physiological effects of this compound may lead to its potential use in biomedical applications. Further research is also required to improve the solubility of this compound in common organic solvents, which may enhance its use in various applications.
Conclusion:
In conclusion, 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is a chemical compound that exhibits excellent electron transport properties and has potential applications in various fields. The synthesis of this compound has been reported through various methods, and its mechanism of action is not well understood. However, this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. Further studies are required to understand the full potential of this compound and its future directions.
Scientific Research Applications
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported that this compound exhibits excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Furthermore, this compound has also been studied for its potential use as a hole-transporting material in perovskite solar cells.
properties
IUPAC Name |
2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S2/c1-11-9-12(2)18-15(17-11)21-7-5-6-8-22-16-19-13(3)10-14(4)20-16/h5-6,9-10H,7-8H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOIJSKURVWAIG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC=CCSC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC/C=C/CSC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)





![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725505.png)
![1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4725511.png)
![2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B4725512.png)
![4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4725518.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4725520.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4725528.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725529.png)
![N-cyclohexyl-2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4725533.png)